4-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)butanamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a fluorophenyl group attached to a sulfonyl group, which is attached to a butanamide group. The butanamide group is also attached to a 6-methoxybenzo[d]thiazol-2-yl group.Scientific Research Applications
Synthesis and Application in Chemical Research
Derivatives of compounds containing sulfonamide and thiazole moieties, like 4-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)butanamide, have been a subject of extensive research due to their potential applications in various fields. A notable application includes their use as anticonvulsant agents. For instance, compounds synthesized by incorporating a sulfonamide thiazole moiety have shown promising anticonvulsant activities. Specifically, compounds like 4-(6-Amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)benzenesulfonamide exhibited significant anticonvulsive effects, abolishing the tonic extensor phase and offering complete protection against convulsions (Farag et al., 2012).
Photo-physical and Material Science Applications
These compounds also find their application in material science and photophysical research. A study focused on the synthesis of new sulfonated side-chain grafting units using sulfonated 4-fluorobenzophenone for copolymerization processes. The resulting comb-shaped sulfonated poly(arylene ether sulfone) copolymers exhibited high proton conductivity, demonstrating potential as polyelectrolyte membrane materials for fuel cell applications (Kim et al., 2008).
Future Directions
Future research could explore the potential applications of this compound in various fields, such as drug discovery, chemical synthesis, and material science. Given the anti-inflammatory properties of similar compounds , this compound could potentially be explored for its potential anti-inflammatory properties.
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O4S2/c1-25-13-6-9-15-16(11-13)26-18(20-15)21-17(22)3-2-10-27(23,24)14-7-4-12(19)5-8-14/h4-9,11H,2-3,10H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUGSDSONNLZLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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